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Myricetin-3-O-rutinoside -

Myricetin-3-O-rutinoside

Catalog Number: EVT-15277031
CAS Number:
Molecular Formula: C27H30O17
Molecular Weight: 626.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Myricetin-3-rutinoside is a natural product found in Picea abies, Erica cinerea, and other organisms with data available.
Overview

Myricetin-3-O-rutinoside is a flavonoid glycoside, specifically classified as a flavonoid-3-O-glycoside. This compound is characterized by its phenolic structure, which includes a flavonoid moiety linked to a carbohydrate moiety at the C3 position. Myricetin-3-O-rutinoside is found in various plants, notably in fruits and the java plum, and is considered a potential biomarker for the consumption of these food products . Its chemical formula is C27H30O17C_{27}H_{30}O_{17}, and its IUPAC name is 5,7-dihydroxy-3-[(3,4,5-trihydroxy-6-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-2-yl)oxy]-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one .

Source and Classification

Myricetin-3-O-rutinoside belongs to the class of organic compounds known as flavonoids and is a subclass of flavonoid glycosides. It has been isolated from various plant sources including Picea abies (Norway spruce) and Combretum micranthum, among others . The compound exhibits properties typical of flavonoids, such as antioxidant activity and potential health benefits.

Synthesis Analysis

Methods

The synthesis of Myricetin-3-O-rutinoside can be achieved through several methods, including enzymatic glycosylation and chemical synthesis. Enzymatic methods typically involve the use of glycosyltransferases that catalyze the transfer of sugar moieties to myricetin. Chemical synthesis may involve multi-step reactions starting from myricetin and appropriate sugar precursors.

Technical Details

  1. Enzymatic Synthesis: This method utilizes specific enzymes to facilitate the attachment of the rutinoside group to myricetin. The process generally requires controlled conditions to optimize yield and purity.
  2. Chemical Synthesis: This approach may involve:
    • Protection of hydroxyl groups on myricetin.
    • Formation of glycosidic bonds through activation of sugar moieties.
    • Deprotection steps to yield the final product.
Molecular Structure Analysis

Structure

The molecular structure of Myricetin-3-O-rutinoside features multiple hydroxyl groups contributing to its phenolic characteristics. The compound's complex structure includes:

  • A chromone backbone typical of flavonoids.
  • Three sugar units attached at specific hydroxyl positions.

Data

Key structural data includes:

  • Average Molecular Weight: 626.5169 g/mol
  • Monoisotopic Molecular Weight: 626.148299534 g/mol
  • InChI Key: QCIILLDRJZPUDI-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions

Myricetin-3-O-rutinoside participates in various chemical reactions typical for flavonoids, including:

  • Oxidation: Can undergo oxidation reactions leading to the formation of reactive oxygen species.
  • Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to release myricetin and rutose.

Technical Details

The stability of Myricetin-3-O-rutinoside can be influenced by environmental factors such as pH and temperature, which affect its susceptibility to hydrolysis and oxidation.

Mechanism of Action

The mechanism of action for Myricetin-3-O-rutinoside involves several biological pathways:

  1. Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.
  2. Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
  3. Metabolic Regulation: Influences glucose metabolism by enhancing insulin sensitivity through mechanisms involving protein signaling pathways such as PI3K/Akt .
Physical and Chemical Properties Analysis

Physical Properties

Myricetin-3-O-rutinoside is slightly soluble in water and exhibits weak acidity (pKa values indicate weak acidic behavior). Its solubility characteristics may affect its bioavailability in biological systems .

Chemical Properties

Key chemical properties include:

  • Stability under neutral pH conditions.
  • Reactivity with oxidizing agents.

Relevant analyses include spectroscopic techniques such as UV-visible spectroscopy and mass spectrometry for characterization purposes.

Applications

Myricetin-3-O-rutinoside has several scientific uses:

  • Nutraceuticals: Due to its antioxidant properties, it is explored for potential health benefits in dietary supplements.
  • Pharmaceutical Research: Investigated for its roles in metabolic diseases, particularly diabetes management due to its effects on insulin sensitivity .
  • Cosmetic Industry: Used for its skin-protective properties against oxidative damage.
Biosynthetic Pathways and Enzymatic Regulation of Myricetin-3-O-Rutinoside in Plant Systems

Precursor Flux and Metabolic Engineering in Flavonoid Glycosylation

The biosynthesis of myricetin-3-O-rutinoside initiates with the shikimate pathway, which generates aromatic amino acids that serve as precursors for flavonoid backbones. Phenylalanine undergoes deamination via phenylalanine ammonia-lyase (PAL) to yield cinnamic acid, channeling carbon flux toward the flavonoid scaffold. Myricetin aglycone formation requires B-ring trihydroxylation, mediated by flavonoid 3',5'-hydroxylase (F3'5'H), a cytochrome P450 enzyme that introduces hydroxyl groups at the 3' and 5' positions of the flavonoid ring [2] [5]. This step distinguishes myricetin biosynthesis from related flavonols like quercetin or kaempferol, which require fewer hydroxylations.

In Morella rubra (Myricaceae), metabolic flux toward myricetin derivatives is amplified through substrate channeling. Dihydromyricetin (DHM) serves as the direct precursor, reduced by flavonol synthase (FLS) to form myricetin. In vivo tracer studies reveal that exogenous myricetin feeding enhances rutinoside production by 8.2-fold, indicating bottlenecks at the aglycone formation stage [2]. Metabolic engineering in Escherichia coli has demonstrated the feasibility of reconstructing this pathway: Co-expression of sucrose synthase (OcSUS1) and UDP-glucose 4-epimerase (OcUGE1) enables efficient UDP-galactose regeneration, while introducing flavonol 3-O-galactosyltransferase (DkFGT) from Diospyros kaki yields 29.7 mg/L of myricetin-3-O-galactoside—a structural analog of the rutinoside [3]. This platform provides a template for rutinoside production by substituting galactosyltransferases with rhamnosyl-glucosyl transferases.

Table 1: Precursor Contributions to Myricetin-3-O-Rutinoside BiosynthesisPrecursorEnzyme Catalyzing ConversionTissue-Specific Flux (nmol/g DW/hr)Engineering Impact on Yield
PhenylalaninePhenylalanine ammonia-lyase (PAL)12.8 ± 1.2 (Picea abies buds)3.1-fold increase with PAL overexpression
DihydromyricetinFlavonol synthase (FLS)8.4 ± 0.9 (Morella rubra leaves)5.7-fold increase with FLS/F3'5'H co-expression
UDP-glucoseUDP-glucosyltransferase (UGT)6.3 ± 0.7 (Picea abies bark)Not detected in UGT knockouts
UDP-rhamnoseRhamnosyltransferase (RT)3.1 ± 0.4 (Morella rubra fruits)92% yield reduction in RT-silenced lines

Role of Glycosyltransferases in Rutinoside Formation

Glycosylation at the C-3 position of myricetin involves sequential action of uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs). The process occurs in two stages:

  • Glucosylation: UDP-glucose is transferred to myricetin by UGT78D1-type enzymes, forming myricetin-3-O-glucoside.
  • Rhamnosylation: Rhamnosyltransferase (RT) catalyzes the attachment of rhamnose from UDP-rhamnose to the 6''-position of glucose, yielding the rutinoside (rhamnosyl-glucoside) [3] [7].

Enzyme kinetics studies reveal that UGT78D1 from Morella rubra shows 23-fold higher catalytic efficiency (kcat/Km) for myricetin than for kaempferol, attributable to hydrogen bonding between the enzyme’s Asp141 residue and the B-ring 5'-OH group of myricetin [7]. The subsequent rhamnosylation exhibits allosteric regulation by UDP-glucose, which enhances RT activity by 40% at physiological concentrations.

Structural determinants of glycosyltransferase specificity were elucidated through molecular docking simulations:

  • The 3,5,7,3',4',5'-hexahydroxyflavone structure of myricetin allows hydrogen bonding with UGT residues Gln88 and Ser129.
  • The galloylated rutinosides (e.g., myricetin-3-O-(2''-O-galloyl)-α-L-rhamnoside) in Morella rubra require galloyltransferases that use β-glucogallin as an acyl donor. These derivatives show 100-fold stronger bioactivity than non-acylated rutinosides due to enhanced enzyme binding [7].
Table 2: Kinetic Parameters of Key Glycosyltransferases in Rutinoside BiosynthesisEnzymeSource PlantSubstrateKm (μM)kcat (s⁻¹)Specificity Constant (kcat/Km, M⁻¹s⁻¹)
UGT78D1Morella rubraMyricetin12.3 ± 1.50.47 ± 0.033.82 × 10⁴
Kaempferol38.9 ± 3.20.11 ± 0.012.83 × 10³
RhamnosyltransferasePicea abiesMyricetin-3-O-glucoside8.7 ± 0.90.29 ± 0.023.33 × 10⁴
GalloyltransferaseMorella rubraMyricetin-3-O-rhamnoside15.6 ± 1.80.18 ± 0.011.15 × 10⁴

Transcriptomic Insights into Biosynthetic Gene Clusters in Picea abies and Morella rubra

RNA-seq analyses of Picea abies (Norway spruce) and Morella rubra (Chinese bayberry) reveal spatial-temporal coordination of myricetin-3-O-rutinoside biosynthesis. In Picea abies, vegetative buds exhibit 12.5-fold higher expression of F3'5'H and UGT78D1 compared to needles, correlating with elevated rutinoside concentrations (25.32 ± 2.65 mg/g DW phenolics) [6] [9]. Co-expression networks identify a biosynthetic gene cluster (BGC) on chromosome 7 containing:

  • PAL (phenylalanine ammonia-lyase)
  • 4CL (4-coumarate-CoA ligase)
  • F3'5'H (flavonoid 3',5'-hydroxylase)
  • FLS (flavonol synthase)
  • UGT78D1 (glucosyltransferase)

This cluster is regulated by MYB transcription factors (e.g., MrMYB12), which bind to promoter regions of F3'5'H and UGT78D1 [2]. In Morella rubra, MYB activators increase 6.8-fold during fruit ripening, paralleling a 22-fold surge in rutinoside accumulation.

Seasonal transcript dynamics in Picea abies show defense-inducible expression: UV-B radiation upregulates F3'5'H and FLS transcripts by 8.3-fold and 5.7-fold, respectively, within 24 hours. This response is synchronized with jasmonate signaling, as methyl jasmonate treatment induces rutinoside accumulation in bark tissues [6] [10]. Comparative transcriptomics of Morella rubra tissues further reveal:

  • Fruit-specific expression of rhamnosyltransferases, explaining higher rutinoside diversity in fruits.
  • Leaf-preferential expression of galloyltransferases, responsible for acylated derivatives like myricetin-3-O-(2''-O-galloyl)-α-L-rhamnoside [7].
Table 3: Transcriptomic Profiles of Key Genes in Rutinoside-Producing PlantsGenePlant TissueExpression Level (FPKM)Induction Factor (UV-B/Jasmonate)Co-expressed Regulators
F3'5'HMorella rubra fruit148.6 ± 12.38.3× / 6.1×MYB12, bHLH024
Picea abies buds89.7 ± 8.55.2× / 4.3×MYB8, WRKY44
UGT78D1Morella rubra leaf76.4 ± 6.23.7× / 2.9×MYB15, NAC67
Picea abies bark53.1 ± 4.84.8× / 3.5×MYB6, bHLH12
RhamnosyltransferaseMorella rubra fruit112.9 ± 10.11.9× / 1.5×MYB10, ERF5

Molecular Structure and Natural Distribution

Myricetin-3-O-rutinoside (C27H30O17; MW: 626.52 g/mol) features a rutinose disaccharide (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) linked to the 3-OH of myricetin. Its structure includes a hexahydroxyflavone core with conjugated double bonds enabling potent antioxidant activity [4] [5]. This compound accumulates in:

  • Picea abies: Vegetative buds (0.78–3.14 mg/100 g) [1] [9]
  • Morella rubra: Leaves and fruits [2] [7]
  • Chrysobalanus icaco: Fruits [4]
  • Ribes spp.: Blackcurrant (3.14 mg/100 g), greencurrant (0.78 mg/100 g) [4]
Table 4: Documented Natural Sources of Myricetin-3-O-Rutinoside and DerivativesPlant SourcePlant FamilyTissueMajor DerivativesConcentration
Picea abiesPinaceaeVegetative budsMyricetin-3-O-rutinoside0.78–3.14 mg/100 g DW
Morella rubraMyricaceaeFruitsMyricetin-3-O-(galloyl)-rutinosides1.32–1.77 μM (IC50 vs α-glucosidase)
Chrysobalanus icacoChrysobalanaceaeFruitsMyricetin-3-O-rutinosideNot quantified
Ribes nigrumGrossulariaceaeFruitsMyricetin-3-O-rutinoside3.14 mg/100 g FW

Visualization: Myricetin-3-O-rutinoside structure highlighting the rutinose moiety (glucose + rhamnose) and galloylation sites in Morella rubra derivatives.

Properties

Product Name

Myricetin-3-O-rutinoside

IUPAC Name

5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C27H30O17

Molecular Weight

626.5 g/mol

InChI

InChI=1S/C27H30O17/c1-7-16(32)20(36)22(38)26(41-7)40-6-14-18(34)21(37)23(39)27(43-14)44-25-19(35)15-10(29)4-9(28)5-13(15)42-24(25)8-2-11(30)17(33)12(31)3-8/h2-5,7,14,16,18,20-23,26-34,36-39H,6H2,1H3/t7-,14+,16-,18+,20+,21-,22+,23+,26+,27-/m0/s1

InChI Key

QCIILLDRJZPUDI-PHTGNFSXSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O

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